molecular formula C21H14BrClN2S B11187522 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline

2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline

Cat. No.: B11187522
M. Wt: 441.8 g/mol
InChI Key: ZOXHXXHFOHCFPJ-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The addition of bromobenzyl and sulfanyl groups, along with a chlorine atom and a phenyl group, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 6-chloro-4-phenylquinazoline under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the quinazoline ring or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-[(4-Bromobenzyl)sulfanyl]-1,3-benzoxazole
  • 2-[(4-Bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromobenzyl and sulfanyl groups, along with the quinazoline core, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H14BrClN2S

Molecular Weight

441.8 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-chloro-4-phenylquinazoline

InChI

InChI=1S/C21H14BrClN2S/c22-16-8-6-14(7-9-16)13-26-21-24-19-11-10-17(23)12-18(19)20(25-21)15-4-2-1-3-5-15/h1-12H,13H2

InChI Key

ZOXHXXHFOHCFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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